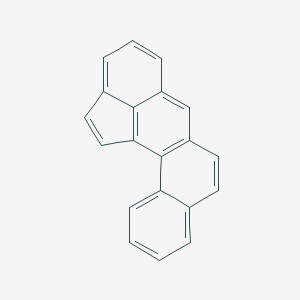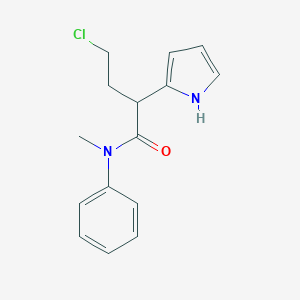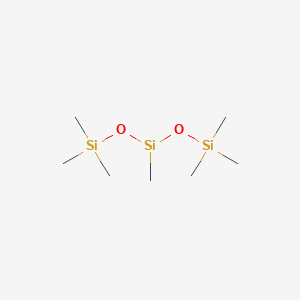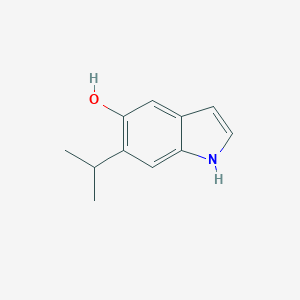
6-Isopropyl-1H-indol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropyl-1H-indol-5-ol, also known as 5-IT or 5-API, is a synthetic indole derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have a unique mechanism of action and a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of 6-Isopropyl-1H-indol-5-ol is not fully understood, but it is thought to act as a partial agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, and is the target of many psychoactive drugs.
Effets Biochimiques Et Physiologiques
6-Isopropyl-1H-indol-5-ol has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of monoamine oxidase activity. This compound has also been found to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Isopropyl-1H-indol-5-ol in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying various biological processes. However, one limitation is that its effects on the central nervous system can be difficult to interpret due to its partial agonist activity at the serotonin 5-HT2A receptor.
Orientations Futures
Future research on 6-Isopropyl-1H-indol-5-ol could focus on its potential therapeutic applications in the treatment of neurological disorders, as well as its effects on other biological systems such as the immune system. Additionally, further studies could be conducted to better understand its mechanism of action and to develop more specific agonists or antagonists for the serotonin 5-HT2A receptor.
Méthodes De Synthèse
The synthesis of 6-Isopropyl-1H-indol-5-ol involves the reaction of indole-5-carboxaldehyde with isopropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Applications De Recherche Scientifique
6-Isopropyl-1H-indol-5-ol has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. This compound has been found to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and depression.
Propriétés
Numéro CAS |
159388-68-8 |
|---|---|
Nom du produit |
6-Isopropyl-1H-indol-5-ol |
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
6-propan-2-yl-1H-indol-5-ol |
InChI |
InChI=1S/C11H13NO/c1-7(2)9-6-10-8(3-4-12-10)5-11(9)13/h3-7,12-13H,1-2H3 |
Clé InChI |
RXIIQJWEYYRTJS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=C2C=CNC2=C1)O |
SMILES canonique |
CC(C)C1=C(C=C2C=CNC2=C1)O |
Synonymes |
1H-Indol-5-ol,6-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



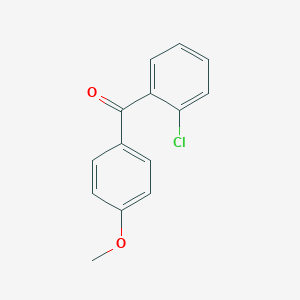
![2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B126745.png)
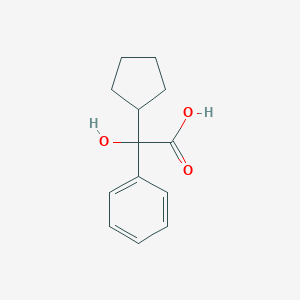
![11h-Benz[bc]aceanthrylene](/img/structure/B126747.png)
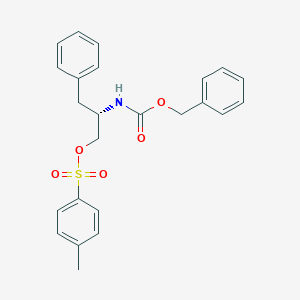
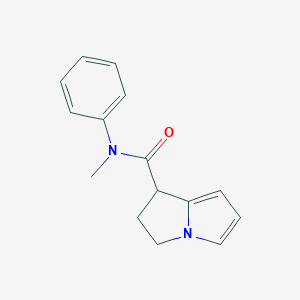
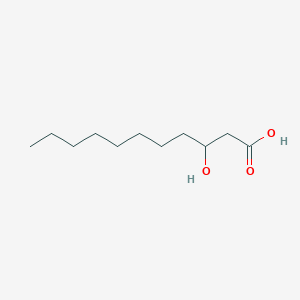
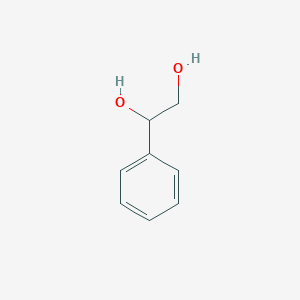
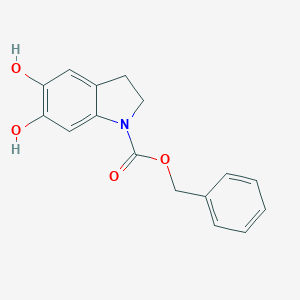
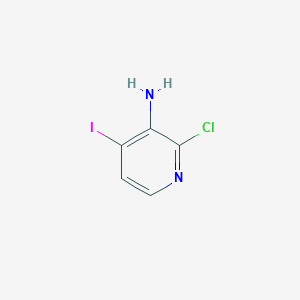
![N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126760.png)
